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molecular formula C14H18N2 B8739960 1-(4-methylanilino)cyclohexane-1-carbonitrile

1-(4-methylanilino)cyclohexane-1-carbonitrile

Cat. No. B8739960
M. Wt: 214.31 g/mol
InChI Key: PVRZMBZAIVEKOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08420681B2

Procedure details

10 g of cyclohexanone (101.9 mmol, 1 eq.) (starting material 1) are dissolved in 150 ml of acetic acid (15 vol.) in a 500 ml three-necked flask, at room temperature and under nitrogen, the mixture is cooled in an ice bath (10° C.) and followed by portionwise addition of 13.1 g of para-toluidine (starting material 2) (122.3 mmol, 1.2 eq.), and the mixture is then stirred for 15 minutes at 10° C. 15 ml (112.1 mmol, 1.1 eq.) of trimethylsilyl cyanide are then introduced. The reaction medium is stirred overnight at room temperature. It is then poured gently into ice-cold 20% ammonium hydroxide solution (300 ml) until the pH is basic, and extracted with 300 ml of dichloromethane. The aqueous phase is again extracted with 200 ml of dichloromethane. The organic phases are combined and washed with 400 ml of water and then dried over magnesium sulfate. After evaporation, the residue is triturated in heptane, and the product 1-p-tolylaminocyclohexanecarbonitrile is isolated in the form of a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH2:8][C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1.C[Si]([C:20]#[N:21])(C)C>C(O)(=O)C>[C:12]1([CH3:15])[CH:13]=[CH:14][C:9]([NH:8][C:1]2([C:20]#[N:21])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
13.1 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)C
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Step Four
Name
ice
Quantity
300 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the mixture is then stirred for 15 minutes at 10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction medium is stirred overnight at room temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with 300 ml of dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is again extracted with 200 ml of dichloromethane
WASH
Type
WASH
Details
washed with 400 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation
CUSTOM
Type
CUSTOM
Details
the residue is triturated in heptane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(=CC=C(C=C1)NC1(CCCCC1)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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